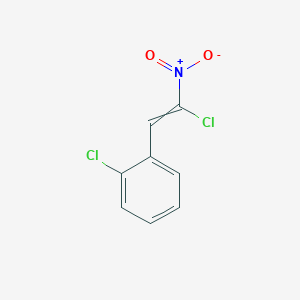
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a nitroethenyl group
Preparation Methods
The synthesis of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene typically involves the nitration of 1-chloro-2-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 1-Chloro-2-vinylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.
Purification: The resulting product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Addition: The double bond in the nitroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for biologically active molecules.
Medicine: While not directly used as a drug, its derivatives are being investigated for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-nitrovinyl)benzene: This compound has a similar structure but lacks the additional chloro group on the nitroethenyl moiety. It exhibits different reactivity and applications.
1-Chloro-2-(2-nitroethyl)benzene: This compound has a saturated ethyl group instead of the unsaturated ethenyl group. It has different chemical properties and reactivity.
1-Chloro-2-nitrobenzene: This compound lacks the ethenyl group entirely and has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
101495-22-1 |
|---|---|
Molecular Formula |
C8H5Cl2NO2 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1-chloro-2-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-4-2-1-3-6(7)5-8(10)11(12)13/h1-5H |
InChI Key |
QFEFTJATKKKPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















